2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline
Description
Properties
IUPAC Name |
2-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-13(2)25-15(4)20(14(3)23-25)29(26,27)24-10-9-16(12-24)28-19-11-21-17-7-5-6-8-18(17)22-19/h5-8,11,13,16H,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNDWIOYCPLYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline is a complex organic molecule with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Properties
The compound consists of a quinoxaline core substituted with a pyrrolidine group and a pyrazole moiety. Its unique structure contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N3O4S2 |
| IUPAC Name | 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline |
| CAS Number | 956252-61-2 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The sulfonyl group may enhance binding affinity to target proteins, while the pyrazole ring is known for its role in anti-inflammatory and anti-cancer activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including monoamine oxidases (MAO), which are involved in neurotransmitter metabolism.
- Receptor Modulation : It can interact with receptors involved in inflammatory responses, potentially leading to reduced cytokine production.
Pharmacological Activities
Research indicates that compounds similar to 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline exhibit a range of biological activities:
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds derived from the pyrazole scaffold have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Anticancer Activity
In vitro studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with structural similarities showed IC50 values in the low micromolar range against breast cancer (MCF-7) cells .
Case Studies
- Study on MAO Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their MAO inhibitory activity. Compounds exhibited selective inhibition against MAO-B, suggesting potential for treating neurodegenerative diseases .
- Anti-inflammatory Evaluation : A novel series of 1-thiocarbamoyl pyrazole derivatives were tested for their anti-inflammatory effects in vivo using carrageenan-induced edema models. Results indicated comparable efficacy to indomethacin, a standard anti-inflammatory agent .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis : highlights reflux conditions in dioxane for analogous heterocycles .
- Crystallography : SHELX () remains a standard for structural refinement .
- Electronic Analysis : Multiwfn () enables detailed wavefunction studies for reactivity predictions .
Key Knowledge Gaps:
- Biological activity data for the target compound.
- Experimental crystallographic or spectroscopic data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
